molecular formula C24H25FN4O2S B2676452 N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1173777-76-8

N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

Cat. No. B2676452
CAS RN: 1173777-76-8
M. Wt: 452.55
InChI Key: JOAJKYGAZYQYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a useful research compound. Its molecular formula is C24H25FN4O2S and its molecular weight is 452.55. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • Compounds related to N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide have shown promising results in antitumor activity studies. For instance, similar quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity, demonstrating significant growth inhibitory effects against various tumor cell lines, including lung, CNS, and breast cancer cells (El-Azab et al., 2017). Moreover, other studies have also confirmed the broad spectrum antitumor efficiency of related compounds against different cancer cell lines (Mohamed et al., 2016).

Antimicrobial and Antifungal Activities

  • Quinazolinone derivatives, including those structurally similar to N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide, have shown effectiveness in antimicrobial and antifungal activities. For example, studies have reported good antimicrobial activities against various bacterial strains, including Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri (Yan et al., 2016). Additionally, compounds with similar structures have displayed significant antifungal activities against pathogens like Fusarium oxysporum (Xu et al., 2007).

Potential as Anti-Tubercular Agents

  • The 2,4-diaminoquinazoline class, closely related to the N-(4-fluorobenzyl) compound, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, demonstrating potential as a lead candidate for tuberculosis drug discovery. This class of compounds has shown bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).

Inhibition of GABAA/Benzodiazepine Receptor

  • Related imidazoquinazoline compounds have been found to bind with high affinity to the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This suggests potential application in neurological research and therapy (Tenbrink et al., 1994).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2S/c1-14(2)12-20-23(31)29-21(27-20)18-6-4-5-7-19(18)28-24(29)32-15(3)22(30)26-13-16-8-10-17(25)11-9-16/h4-11,14-15,20H,12-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAJKYGAZYQYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

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